Cas no 3484-61-5 (12-Hydroxyabietic acid)
12-Hydroxyabietic acid Chemical and Physical Properties
Names and Identifiers
-
- 12-Hydroxyabietic acid
- (12α)-12-Hydroxyabieta-7,13-dien-18-oic acid
- 12alpha-Hydroxy-3-oxo-5beta-cholanoic acid
- 6-Hydroxy-abietinsaeure
- A-cholan-24-oic acid
- A-hydroxy-5
- 12-Hydroxy-7
- [ "12-Hydroxy-7", "13-abietadien-18-oic acid" ]
- 3484-61-5
- AKOS032962131
- (1R,4aR,4bR,6S,10aR)-1,2,3,4,4a,4b,5,6,10,10a-Decahydro-6-hydroxy-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylic acid
- DTXSID401103269
- FS-9786
- (1R,4aR,4bR,6S,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
- MEGxp0_002045
- 12alpha-12-Hydroxy-7,13-abietadien-18-oic acid
- NSC149545
- 6-hydroxy-1,4a-dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid
- SCHEMBL16716262
- 6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
- NSC-149545
-
- Inchi: 1S/C20H30O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h6,10,12,15-17,21H,5,7-9,11H2,1-4H3,(H,22,23)/t15-,16-,17+,19+,20+/m0/s1
- InChI Key: DYNISIGUMYFVJW-OCBLOMHFSA-N
- SMILES: O[C@@H]1C(C(C)C)=CC2=CC[C@H]3[C@@](C(=O)O)(C)CCC[C@]3(C)[C@H]2C1
Computed Properties
- Exact Mass: 318.21900
- Monoisotopic Mass: 318.21949481g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 573
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 483.2±45.0 °C at 760 mmHg
- Flash Point: 260.1±25.2 °C
- PSA: 57.53000
- LogP: 4.17700
- Vapor Pressure: 0.0±2.8 mmHg at 25°C
12-Hydroxyabietic acid Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
12-Hydroxyabietic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H46710-5mg |
(12α)-12-Hydroxyabieta-7,13-dien-18-oic acid |
3484-61-5 | ,HPLC≥98% | 5mg |
¥4480.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5570-5 mg |
12-Hydroxyabietic acid |
3484-61-5 | 5mg |
¥4315.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5570-5 mg |
12-Hydroxyabietic acid |
3484-61-5 | 98% | 5mg |
¥ 3,090 | 2023-07-11 | |
| TargetMol Chemicals | TN5570-1 mL * 10 mM (in DMSO) |
12-Hydroxyabietic acid |
3484-61-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3190 | 2023-09-15 | |
| TargetMol Chemicals | TN5570-5mg |
12-Hydroxyabietic acid |
3484-61-5 | 5mg |
¥ 3090 | 2024-07-20 | ||
| A2B Chem LLC | AF82708-5mg |
12-Hydroxyabietic acid |
3484-61-5 | 5mg |
$552.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN5570-1 ml * 10 mm |
12-Hydroxyabietic acid |
3484-61-5 | 1 ml * 10 mm |
¥ 3190 | 2024-07-20 |
12-Hydroxyabietic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 12-Hydroxyabietic acid
12-Hydroxyabietic Acid (CAS No. 3484-61-5): A Comprehensive Overview of Its Chemistry, Applications, and Recent Research Developments
12-Hydroxyabietic acid, with the chemical formula C₁₉H₂₈O₄, is a naturally occurring diterpene acid that belongs to the abietane class. This compound is primarily derived from the resinous exudates of coniferous trees, particularly from species such as pine and fir. Its CAS number, CAS No. 3484-61-5, uniquely identifies it in the chemical and pharmaceutical industries. Over the years, 12-hydroxyabietic acid has garnered significant attention due to its diverse biological activities and potential applications in pharmaceuticals, cosmetics, and environmental science.
The structural complexity of 12-hydroxyabietic acid makes it a fascinating subject of study in organic chemistry. It features a bicyclic structure composed of two fused rings, with a hydroxyl group at the 12-position and several other functional groups that contribute to its reactivity and biological properties. This unique molecular architecture has enabled researchers to explore various synthetic pathways and derivatives, expanding its utility in different fields.
In recent years, 12-hydroxyabietic acid has been extensively studied for its potential therapeutic benefits. Preliminary research suggests that it possesses anti-inflammatory, antioxidant, and antimicrobial properties. These attributes have prompted investigations into its role in developing novel drugs and therapeutic agents. For instance, studies have shown that derivatives of 12-hydroxyabietic acid can modulate immune responses and reduce oxidative stress in cellular models.
The pharmaceutical industry has been particularly interested in exploring the pharmacological potential of 12-hydroxyabietic acid. Researchers have synthesized various analogs to enhance its bioavailability and efficacy. One notable development is the use of this compound as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyl group in its structure allows for further functionalization, enabling the creation of molecules with improved pharmacokinetic profiles.
Beyond pharmaceutical applications, 12-hydroxyabietic acid has found utility in other sectors. In cosmetics, it is valued for its skin-soothing and anti-aging properties. Its ability to neutralize free radicals makes it an effective ingredient in anti-oxidant creams and serums. Additionally, environmental scientists have explored its role in bioremediation efforts. Studies indicate that 12-hydroxyabietic acid can help degrade certain pollutants, making it a promising candidate for cleaning up contaminated environments.
The latest research on 12-hydroxyabietic acid has also delved into its interactions with biological systems. Investigations using advanced spectroscopic techniques have revealed insights into how this compound interacts with enzymes and cell membranes. These findings are crucial for understanding its mechanism of action and for designing more effective derivatives.
In conclusion, 12-hydroxyabietic acid (CAS No. 3484-61-5) is a versatile compound with a wide range of applications across multiple industries. Its natural origin and unique chemical structure make it a valuable resource for researchers seeking innovative solutions in medicine, cosmetics, and environmental science. As scientific understanding continues to evolve, the potential uses of this remarkable diterpene acid are likely to expand even further.
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